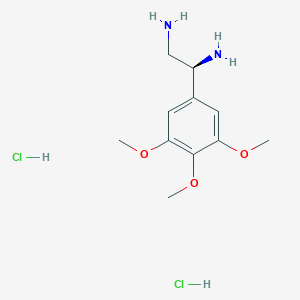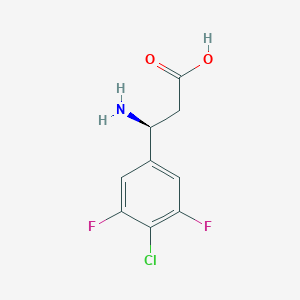
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is an organic compound that features a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a chlorinated and difluorinated aromatic ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-difluorobenzaldehyde and a suitable amino acid derivative.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amino acid derivative to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield a fully hydrogenated product.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)butanoic acid: Similar structure with an additional carbon in the side chain.
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)ethanoic acid: Similar structure with one less carbon in the side chain.
Uniqueness
The unique combination of chlorine and fluorine atoms on the aromatic ring, along with the chiral center, distinguishes (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid from other similar compounds. This unique structure imparts specific chemical and biological properties that are valuable in various research applications.
Propiedades
Fórmula molecular |
C9H8ClF2NO2 |
|---|---|
Peso molecular |
235.61 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
OCGHHZCFFGTYOD-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)Cl)F)[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



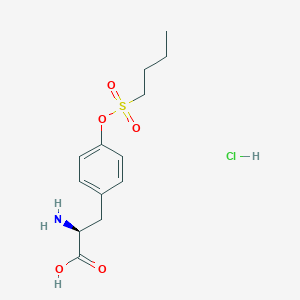

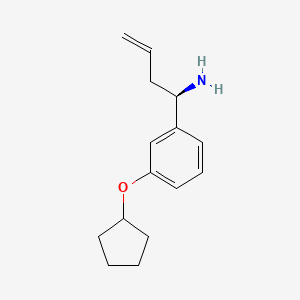
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
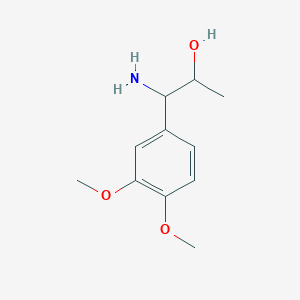
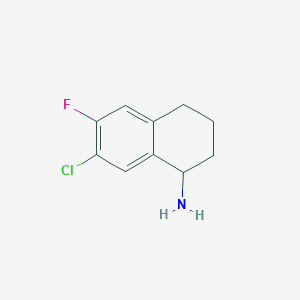
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
